molecular formula C19H19FN4O B6469580 N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine CAS No. 2640946-22-9

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Cat. No.: B6469580
CAS No.: 2640946-22-9
M. Wt: 338.4 g/mol
InChI Key: QLZOLTQMIVVMAG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine: is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated precursor of the oxadiazole ring in the presence of a palladium catalyst and a base.

  • Attachment of the Pyridine Moiety: : The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the oxadiazole intermediate.

  • Cyclohexylamine Addition: : Finally, the cyclohexylamine group is added via a nucleophilic substitution reaction, where the amine reacts with a suitable leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amine and aromatic sites, using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can occur at the oxadiazole ring or the aromatic rings using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution (S_NAr) at the fluorophenyl group or electrophilic substitution on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

    Substitution: Palladium catalysts for Suzuki-Miyaura coupling, bases like potassium carbonate (K₂CO₃)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study the interactions of oxadiazole-containing molecules with biological targets. It can also be used in the design of new drugs due to its potential bioactivity.

Medicine

Medically, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the fluorophenyl group and the oxadiazole ring suggests potential interactions with various biological targets.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine: Similar structure but with a different position of the fluorine atom.

    N-cyclohexyl-3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclohexyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine lies in the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the oxadiazole ring can provide unique electronic properties.

Properties

IUPAC Name

N-cyclohexyl-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c20-14-7-4-6-13(12-14)17-23-19(25-24-17)16-10-5-11-21-18(16)22-15-8-2-1-3-9-15/h4-7,10-12,15H,1-3,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOLTQMIVVMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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